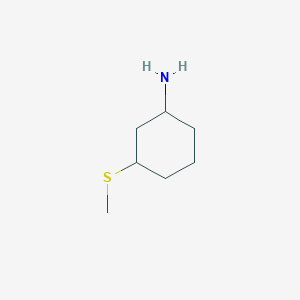![molecular formula C11H19N3 B1524554 (2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine CAS No. 1248116-31-5](/img/structure/B1524554.png)
(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine
説明
2-(Dimethylamino)ethyl)amino}phenyl)methanamine, commonly known as DMAE, is an organic compound with a wide range of applications in scientific research and in the pharmaceutical industry. It is a choline-containing compound that is naturally produced in the body and is also found in certain foods. DMAE is a popular compound used in research studies due to its ability to act as a precursor to the neurotransmitter acetylcholine, which is involved in many physiological functions. DMAE is also used in the production of cosmetics and dietary supplements, and is used as an ingredient in many health and wellness products.
科学的研究の応用
Gene Delivery Systems
The compound is used in the formation of electrostatic complexes with anionic biomacromolecules like DNA and RNA, making it suitable for gene delivery systems. This application leverages the water-soluble nature and positive charge of polymers derived from the compound .
Ocular Drug Delivery
A crosslinked nanogel loaded with pilocarpine hydrochloride, synthesized from the compound, serves as an ocular drug delivery system. It interacts with the mucosal gel layer of a mucosal membrane, enhancing drug delivery to the eyes .
Anticancer Therapy
Thermosensitive and crosslinked nanogels derived from the compound have been exploited in anticancer therapy as a drug delivery system for doxorubicin, a chemotherapy medication .
Production of Cationic Polymers
The compound is commonly used in producing cationic polymers that act as flocculants, coagulants, dispersants, and stabilizers due to their highly charged nature .
Polymersomes Development
Diblock copolymers synthesized from the compound have been used to develop new materials and understand polymersomes’ properties better. These polymersomes are responsive to pH and temperature changes .
Biocompatible Material Modification
An amphiphilic block copolymer comprising a biocompatible poly(ethylene glycol) block was modified with poly(2-(dimethylamino)ethyl methacrylate) side chains using this compound, demonstrating its role in creating biocompatible materials .
Star-Shaped Polymer Synthesis
The compound has been used to synthesize sixteen-arm star-shaped polymers via atom transfer radical polymerization (ATRP), indicating its utility in advanced polymer synthesis techniques .
特性
IUPAC Name |
N-[2-(aminomethyl)phenyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-14(2)8-7-13-11-6-4-3-5-10(11)9-12/h3-6,13H,7-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAFSTPBEGVXDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-bis[1-(2-methylpropyl)-1H-pyrazol-5-yl]urea](/img/structure/B1524472.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)
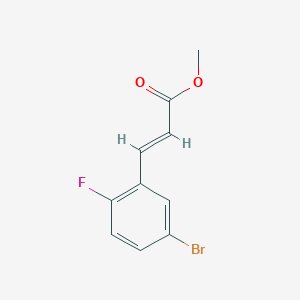
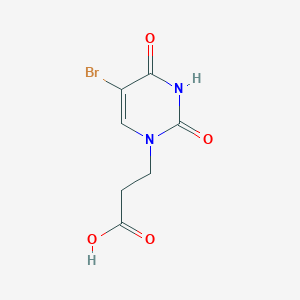
![tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524477.png)
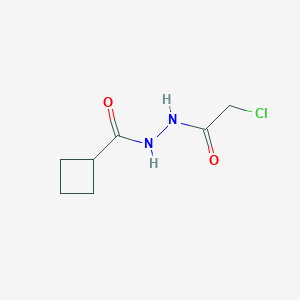
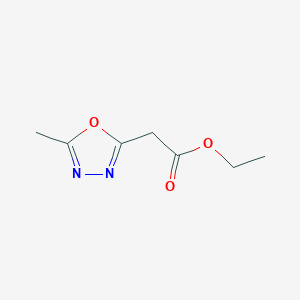
![2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1524485.png)
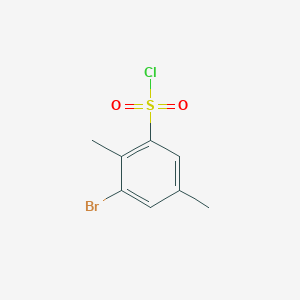
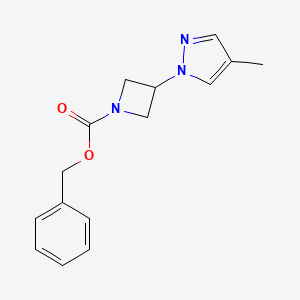

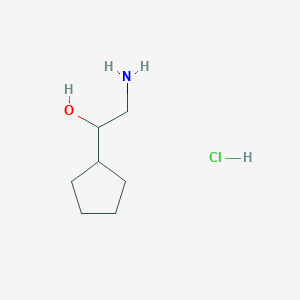
![1-[2-(Chloromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1524492.png)
